molecular formula C21H20Cl2N2O3S B301177 5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301177
M. Wt: 451.4 g/mol
InChI Key: FSXYPVNUOJXXSE-YIFJCWOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties. It also has the potential to improve insulin sensitivity and reduce blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on 5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One of the most promising directions is the development of novel derivatives of this compound with improved anticancer activity and reduced toxicity. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as type 2 diabetes and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been achieved using different methods. One of the most commonly used methods is the reaction between 3,5-dichloro-4-hydroxybenzaldehyde and 4-ethoxyaniline in the presence of propylamine and thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified using recrystallization.

Scientific Research Applications

5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H20Cl2N2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20Cl2N2O3S/c1-3-9-25-20(27)18(12-13-10-16(22)19(26)17(23)11-13)29-21(25)24-14-5-7-15(8-6-14)28-4-2/h5-8,10-12,26H,3-4,9H2,1-2H3/b18-12-,24-21?

InChI Key

FSXYPVNUOJXXSE-YIFJCWOOSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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